N-Acetyl-4-benzoquinone Imine N-Acetyl-4-benzoquinone Imine Napqi, also known as acetimidoquinone or nabq, belongs to the class of organic compounds known as secondary ketimines. These are ketimines where the nitrogen of the ketimine group is linked to an alkyl or aryl group. Napqi is considered to be a practically insoluble (in water) and relatively neutral molecule. Napqi has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, napqi is primarily located in the cytoplasm. Napqi participates in a number of enzymatic reactions. In particular, NAPQI can be biosynthesized from acetaminophen; which is catalyzed by the enzymes cytochrome P450 2E1, cytochrome P450 1A2, cytochrome P450 2D6, cytochrome P450 3A4, and cytochrome P450 2A6. In addition, NAPQI and glutathione can be converted into acetaminophen cystein through its interaction with the enzymes glutathione S-transferase p and glutathione S-transferase theta-1. In humans, napqi is involved in the acetaminophen metabolism pathway.
N-acetyl-1,4-benzoquinone imine is a quinone imine and a ketoimine. It derives from a 1,4-benzoquinone imine.
Brand Name: Vulcanchem
CAS No.: 50700-49-7
VCID: VC0043330
InChI: InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3
SMILES: CC(=O)N=C1C=CC(=O)C=C1
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

N-Acetyl-4-benzoquinone Imine

CAS No.: 50700-49-7

Reference Standards

VCID: VC0043330

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

N-Acetyl-4-benzoquinone Imine - 50700-49-7

CAS No. 50700-49-7
Product Name N-Acetyl-4-benzoquinone Imine
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
Standard InChI InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3
Standard InChIKey URNSECGXFRDEDC-UHFFFAOYSA-N
SMILES CC(=O)N=C1C=CC(=O)C=C1
Canonical SMILES CC(=O)N=C1C=CC(=O)C=C1
Appearance Assay:≥90%A crystalline solid
Melting Point 74.5 °C
Description Napqi, also known as acetimidoquinone or nabq, belongs to the class of organic compounds known as secondary ketimines. These are ketimines where the nitrogen of the ketimine group is linked to an alkyl or aryl group. Napqi is considered to be a practically insoluble (in water) and relatively neutral molecule. Napqi has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, napqi is primarily located in the cytoplasm. Napqi participates in a number of enzymatic reactions. In particular, NAPQI can be biosynthesized from acetaminophen; which is catalyzed by the enzymes cytochrome P450 2E1, cytochrome P450 1A2, cytochrome P450 2D6, cytochrome P450 3A4, and cytochrome P450 2A6. In addition, NAPQI and glutathione can be converted into acetaminophen cystein through its interaction with the enzymes glutathione S-transferase p and glutathione S-transferase theta-1. In humans, napqi is involved in the acetaminophen metabolism pathway.
N-acetyl-1,4-benzoquinone imine is a quinone imine and a ketoimine. It derives from a 1,4-benzoquinone imine.
Synonyms N-acetyl-4-benzoquinone imine
N-acetyl-4-benzoquinoneimine
N-acetyl-4-benzoquinoneimine, 3,5-(14)C-labeled cpd
N-acetyl-p-benzoquinoneimine
NABQ
NAPQI
PubChem Compound 39763
Last Modified Nov 11 2021
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